molecular formula C13H15IO B12541997 (1R)-6-Iodo-4'-methoxy-1,2,3,4-tetrahydro-1,1'-biphenyl CAS No. 665054-10-4

(1R)-6-Iodo-4'-methoxy-1,2,3,4-tetrahydro-1,1'-biphenyl

Cat. No.: B12541997
CAS No.: 665054-10-4
M. Wt: 314.16 g/mol
InChI Key: UWYIRAITCJYIGA-GFCCVEGCSA-N
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Description

(1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 4’ position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl typically involves the iodination of a suitable biphenyl precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the biphenyl ring using iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent such as nitric acid (HNO3) or hydrogen peroxide (H2O2). The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) or chloroform (CHCl3) under controlled temperature conditions.

Industrial Production Methods

Industrial production of (1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated biphenyl derivative.

    Substitution: The iodine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents like ethanol (C2H5OH) or water (H2O).

Major Products

    Oxidation: Formation of 4’-methoxy-6-iodobenzaldehyde or 4’-methoxy-6-iodobenzoic acid.

    Reduction: Formation of 4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl.

    Substitution: Formation of 4’-methoxy-6-hydroxy-1,2,3,4-tetrahydro-1,1’-biphenyl or 4’-methoxy-6-amino-1,2,3,4-tetrahydro-1,1’-biphenyl.

Scientific Research Applications

(1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The iodine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Affecting membrane fluidity and permeability.

    Generating reactive intermediates: Leading to oxidative stress or other cellular responses.

Comparison with Similar Compounds

(1R)-6-Iodo-4’-methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl can be compared with other biphenyl derivatives such as:

    4’-Methoxy-1,2,3,4-tetrahydro-1,1’-biphenyl: Lacks the iodine atom, resulting in different reactivity and biological activity.

    6-Iodo-1,2,3,4-tetrahydro-1,1’-biphenyl: Lacks the methoxy group, affecting its solubility and interaction with target molecules.

    4’-Hydroxy-6-iodo-1,2,3,4-tetrahydro-1,1’-biphenyl: Contains a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

Properties

CAS No.

665054-10-4

Molecular Formula

C13H15IO

Molecular Weight

314.16 g/mol

IUPAC Name

1-[(1R)-2-iodocyclohex-2-en-1-yl]-4-methoxybenzene

InChI

InChI=1S/C13H15IO/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h5-9,12H,2-4H2,1H3/t12-/m1/s1

InChI Key

UWYIRAITCJYIGA-GFCCVEGCSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H]2CCCC=C2I

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC=C2I

Origin of Product

United States

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